(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide
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Overview
Description
(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide is a complex organic compound featuring multiple functional groups, including benzo[d]thiazole, dichlorophenyl, and fluorobenzyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole derivative, followed by the introduction of the dichlorophenyl and fluorobenzyl groups. The final step involves the formation of the oxirane ring and the dicarboxamide linkage under controlled conditions. Specific reagents and catalysts are used at each step to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of (2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to downstream effects on cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Dichlorophenyl compounds: Often used in pharmaceuticals and agrochemicals for their potent biological effects.
Fluorobenzyl derivatives: Commonly found in medicinal chemistry due to their ability to enhance the pharmacokinetic properties of drugs
Uniqueness
What sets (2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C31H21Cl2FN4O4S |
---|---|
Molecular Weight |
635.5 g/mol |
IUPAC Name |
(2S,3S)-2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide |
InChI |
InChI=1S/C31H21Cl2FN4O4S/c32-22-14-11-20(15-23(22)33)35-29(40)26-27(42-26)30(41)38(16-17-5-9-19(34)10-6-17)21-12-7-18(8-13-21)28(39)37-31-36-24-3-1-2-4-25(24)43-31/h1-15,26-27H,16H2,(H,35,40)(H,36,37,39)/t26-,27-/m0/s1 |
InChI Key |
YPJRQIDNSLCMCA-SVBPBHIXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N(CC4=CC=C(C=C4)F)C(=O)[C@@H]5[C@H](O5)C(=O)NC6=CC(=C(C=C6)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N(CC4=CC=C(C=C4)F)C(=O)C5C(O5)C(=O)NC6=CC(=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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